molecular formula C13H9IN2O4 B6163953 2-(2,6-dioxopiperidin-3-yl)-5-iodo-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2509137-01-1

2-(2,6-dioxopiperidin-3-yl)-5-iodo-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6163953
CAS No.: 2509137-01-1
M. Wt: 384.1
InChI Key:
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Description

2-(2,6-Dioxopiperidin-3-yl)-5-iodo-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of isoindole-1,3-diones, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-iodo-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the formation of the core isoindole structure. One common approach is the reaction of phthalic anhydride with piperidine derivatives under controlled conditions to form the dioxopiperidinyl moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using iodine or other halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has significant applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(2,6-dioxopiperidin-3-yl)-5-iodo-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

  • 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione

Uniqueness: 2-(2,6-dioxopiperidin-3-yl)-5-iodo-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

CAS No.

2509137-01-1

Molecular Formula

C13H9IN2O4

Molecular Weight

384.1

Purity

95

Origin of Product

United States

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